
N-bromo-1-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bromo-1-methylcyclopropane-1-carboxamide is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-bromo-1-methylcyclopropane-1-carboxamide typically involves the bromination of 1-methylcyclopropane-1-carboxamide. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: N-bromo-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Cyclization Reactions: Intramolecular reactions can lead to the formation of bicyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Cyclization Reactions: Mild bases like sodium hydride in the presence of crown ethers.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted cyclopropane derivatives.
Elimination Reactions: Alkenes.
Cyclization Reactions: Bicyclic compounds such as 3-azabicyclo[3.1.0]hexan-2-one.
Scientific Research Applications
N-bromo-1-methylcyclopropane-1-carboxamide is utilized in various scientific research fields:
Organic Synthesis: As a building block for synthesizing complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds.
Material Science: Used in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-bromo-1-methylcyclopropane-1-carboxamide involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- N-bromo-1-phenylcyclopropane-1-carboxamide
- N-bromo-1-ethylcyclopropane-1-carboxamide
- N-bromo-1-isopropylcyclopropane-1-carboxamide
Uniqueness: N-bromo-1-methylcyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the methyl group influences its steric and electronic properties, making it a valuable compound in synthetic chemistry .
Biological Activity
N-bromo-1-methylcyclopropane-1-carboxamide is a chemical compound notable for its unique cyclopropane structure, which includes a bromine atom and a carboxamide functional group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₈BrN₃O. The presence of the bromine atom significantly influences its reactivity, enabling it to participate in various nucleophilic substitution reactions. The cyclopropane ring adds strain, which can facilitate chemical transformations, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitutions. The bromine atom can act as a leaving group in reactions with nucleophiles, leading to the formation of complex bicyclic structures. For instance, reactions with nitrogen ylides can yield products like 3-azabicyclo[3.1.0]hexan-2-one scaffolds, which have potential biological relevance .
Anti-inflammatory Effects
Research indicates that cyclopropane derivatives can exhibit anti-inflammatory activity. For example, compounds structurally related to this compound have been evaluated for their ability to reduce nitric oxide (NO) production in macrophages, a key marker of inflammation . Such studies suggest that this compound may also possess anti-inflammatory properties worth exploring.
Case Studies and Research Findings
Several studies have investigated the reactivity and potential biological applications of this compound and its analogs:
Properties
Molecular Formula |
C5H8BrNO |
---|---|
Molecular Weight |
178.03 g/mol |
IUPAC Name |
N-bromo-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C5H8BrNO/c1-5(2-3-5)4(8)7-6/h2-3H2,1H3,(H,7,8) |
InChI Key |
LEWDYKXIFXCFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.